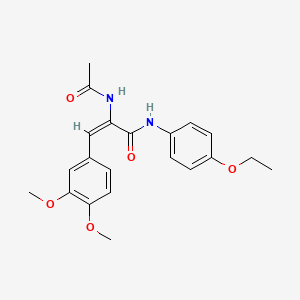
(E)-2-acetamido-3-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-acetamido-3-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)acrylamide is an organic compound characterized by its complex structure, which includes acetamido, dimethoxyphenyl, and ethoxyphenyl groups. This compound is of interest in various fields due to its potential biological activities and applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-acetamido-3-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)acrylamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then coupled through amide bond formation.
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde, 4-ethoxyaniline, and acetic anhydride.
Step 1: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with acetic anhydride to form an intermediate chalcone.
Step 2: The chalcone is then reacted with 4-ethoxyaniline under acidic or basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(E)-2-acetamido-3-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamido or ethoxy groups, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
科学的研究の応用
(E)-2-acetamido-3-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism by which (E)-2-acetamido-3-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)acrylamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound could influence signal transduction pathways, altering cellular functions.
類似化合物との比較
Similar Compounds
- (E)-2-acetamido-3-(3,4-dimethoxyphenyl)-N-phenylacrylamide
- (E)-2-acetamido-3-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)acrylamide
Uniqueness
(E)-2-acetamido-3-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)acrylamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity compared to similar compounds. This structural variation can lead to differences in solubility, stability, and interaction with biological targets.
特性
IUPAC Name |
(E)-2-acetamido-3-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-5-28-17-9-7-16(8-10-17)23-21(25)18(22-14(2)24)12-15-6-11-19(26-3)20(13-15)27-4/h6-13H,5H2,1-4H3,(H,22,24)(H,23,25)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOHEEQNNPHUIH-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)OC)OC)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC(=C(C=C2)OC)OC)/NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
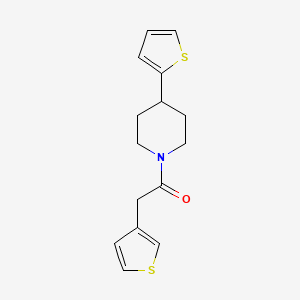
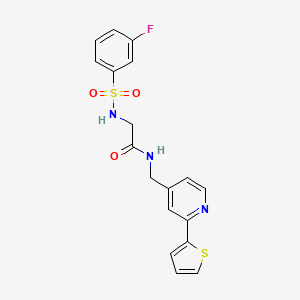
![4-(3-isobutyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2648601.png)
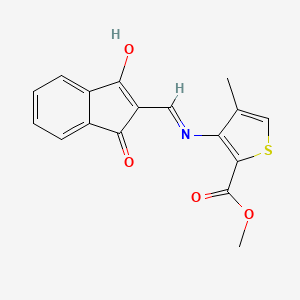
![propyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2648603.png)
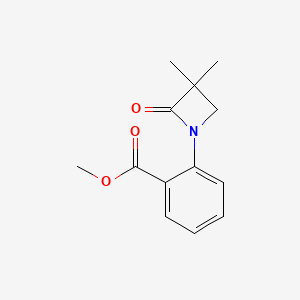
![N-(2-(6-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2648605.png)
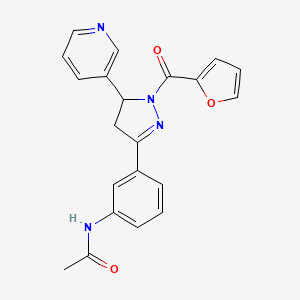
![7,7-Dimethylspiro[5,6-dihydro-1-benzofuran-4,2'-oxirane]](/img/structure/B2648610.png)
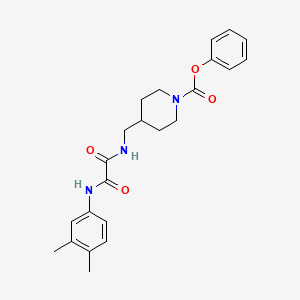
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide](/img/new.no-structure.jpg)
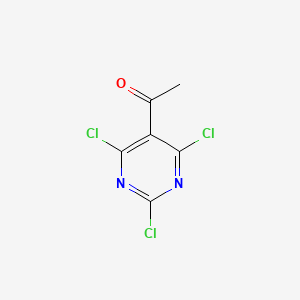
![N-(2H-1,3-benzodioxol-5-yl)-2-({6-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2648616.png)
![N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2648618.png)
